

## TC-E 5003 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TC-E 5003 |           |
| Cat. No.:            | B1682944  | Get Quote |

### An In-depth Technical Guide to TC-E 5003

Introduction

TC-E 5003, also known as N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2][3] PRMT1 is a key enzyme that catalyzes the post-translational modification of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity has been implicated in several diseases, most notably in various forms of cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to TC-E 5003, intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical and Physical Properties**

**TC-E 5003** is an off-white solid compound with the chemical formula C16H14Cl2N2O4S.[1][3] Its chemical structure and key properties are summarized in the tables below.



| Identifier        | Value                                                              |  |
|-------------------|--------------------------------------------------------------------|--|
| CAS Number        | 17328-16-4[1][4][5][6]                                             |  |
| IUPAC Name        | N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)[5][6]        |  |
| Other Names       | NSC 30176[2][5][7]                                                 |  |
| SMILES            | CICC(=O)Nc1ccc(cc1)S(=O)<br>(=O)c1ccc(NC(=O)CCI)cc1[7]             |  |
| InChl Key         | SHRCVZJKZJGIHQ-UHFFFAOYSA-N[5]                                     |  |
|                   |                                                                    |  |
| Property          | Value                                                              |  |
| Molecular Weight  | 401.26 g/mol [1][4][6]                                             |  |
| Molecular Formula | C16H14Cl2N2O4S[1][4][6]                                            |  |
| Appearance        | Off-white solid[3]                                                 |  |
| Purity            | ≥98%[1][4]                                                         |  |
| Solubility        | Soluble to 50 mM in DMSO.[1][8] Insoluble in ethanol and water.[3] |  |
| Storage           | Store at +4°C or -20°C.[1][3]                                      |  |

## **Biological Activity and Mechanism of Action**

**TC-E 5003** is a selective inhibitor of human PRMT1 with an IC50 value of 1.5  $\mu$ M.[1][2][7][9] It exhibits high selectivity for PRMT1, showing no significant inhibitory activity against other methyltransferases such as CARM1 (PRMT4) and Set7/9 at concentrations up to 50  $\mu$ M.[1][5]

The primary mechanism of action of **TC-E 5003** involves the direct inhibition of the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, thereby modulating downstream cellular processes.

Anti-inflammatory Effects:



**TC-E 5003** has demonstrated significant anti-inflammatory properties.[2][9] It modulates the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by inhibiting the activation of key signaling pathways, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2][10][11] Specifically, **TC-E 5003** has been shown to:

- Reduce the production of nitric oxide (NO), a key inflammatory mediator.[11][12]
- Decrease the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]
- Downregulate the nuclear translocation of the NF-kB subunits p65 and p50.[10]
- Inhibit the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[11]

#### Anticancer Activity:

**TC-E 5003** has shown promising anti-proliferative effects in various cancer cell lines. It inhibits the growth of MCF7a breast cancer cells (GI50 = 1.97  $\mu$ M) and LNCaP prostate cancer cells (GI50 = 4.49  $\mu$ M).[1][7] Furthermore, it attenuates androgen-induced gene expression in LNCaP cells.[1] In lung cancer cell lines A549 and H1299, the IC50 values were determined to be 0.7022  $\mu$ M and 0.6844  $\mu$ M, respectively.[13][14] For breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 0.4128  $\mu$ M and 0.5965  $\mu$ M, respectively.[13][14]

#### Thermogenic Effects:

Interestingly, **TC-E 5003** has been found to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[15] This effect is independent of its PRMT1 inhibitory activity and beta-adrenergic receptors.[15] **TC-E 5003** upregulates the expression of Ucp1 and Fgf21 and activates protein kinase A (PKA) signaling and lipolysis.[15]

### **Signaling Pathways**

The following diagrams illustrate the key signaling pathways modulated by TC-E 5003.





Click to download full resolution via product page

LPS-Induced Inflammatory Signaling Pathway Inhibition by TC-E 5003.





Click to download full resolution via product page

PKA-Dependent Thermogenic Pathway Activation by **TC-E 5003**.

## **Experimental Protocols**

Detailed methodologies for key experiments involving TC-E 5003 are provided below.

- 1. Cell Viability Assay (MTT Assay)
- Objective: To determine the cytotoxic effects of **TC-E 5003** on cell lines.
- Methodology:
  - Seed cells (e.g., RAW264.7, A549, MCF-7) in a 96-well plate at a density of 1 × 10<sup>6</sup> cells/mL and incubate overnight.



- Treat the cells with varying concentrations of TC-E 5003 (e.g., 0-1 μM) for a specified period (e.g., 24 or 48 hours).
- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
- Remove the supernatant and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[12]
- 2. Nitric Oxide (NO) Production Assay (Griess Assay)
- Objective: To quantify the production of nitric oxide by cells in response to treatment.
- Methodology:
  - Plate RAW264.7 cells (1 × 10<sup>6</sup> cells/mL) in a 96-well plate and incubate overnight.
  - Pre-treat the cells with **TC-E 5003** (e.g., 0-1  $\mu$ M) for 30 minutes.
  - Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.
  - Collect the cell culture supernatants.
  - Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
  - Measure the absorbance at 570 nm.[12]
- Western Blot Analysis
- Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
- Methodology:
  - Treat cells with TC-E 5003 and/or LPS for the desired time.
  - Lyse the cells in RIPA buffer to extract total protein.
  - Determine protein concentration using a BCA assay.



- Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Jun, p65, p50, β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  [11]
- 4. In Vivo Tumor Xenograft Model
- Objective: To evaluate the anti-tumor efficacy of TC-E 5003 in a living organism.
- Methodology:
  - Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice.
  - Allow the tumors to grow to a palpable size.
  - Administer TC-E 5003 (e.g., 0.5-2.0 mg) via a suitable route (e.g., subcutaneous injection)
    for a specified duration (e.g., 28 days).
  - Monitor tumor volume and body weight of the mice regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.

#### Conclusion

TC-E 5003 is a valuable research tool for studying the biological roles of PRMT1 and for exploring its therapeutic potential in various diseases, including cancer and inflammatory disorders. Its selectivity and well-characterized mechanism of action make it an ideal probe for dissecting PRMT1-mediated signaling pathways. The diverse biological activities of TC-E 5003, including its unexpected thermogenic effects, warrant further investigation and may open new avenues for drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize TC-E 5003 effectively in their studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 4. TC-E 5003 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. TC-E 5003 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. TC-E 5003 | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bocsci.com [bocsci.com]
- 11. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, TC-E 5003, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TC-E 5003, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TC-E 5003 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682944#tc-e-5003-cas-number-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com